1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining dichlorophenyl, dimethoxyphenyl, and triazoloazepinyl groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea typically involves multiple steps:
Formation of the Triazoloazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloazepine ring.
Attachment of the Dichlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a dichlorophenyl halide reacts with an amine or other nucleophile.
Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the core structure.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups or substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazoloazepine core can interact with biological macromolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea: Lacks the triazoloazepine group, potentially altering its biological activity.
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-(methyl)urea: Similar structure but with a simpler methyl group instead of the triazoloazepine moiety.
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-(benzyl)urea: Contains a benzyl group, which may affect its chemical and biological properties.
Uniqueness
The presence of the triazoloazepine group in 1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-YL}methyl)urea distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structure may confer advantages in binding to specific molecular targets or in its chemical reactivity.
Properties
Molecular Formula |
C23H25Cl2N5O3 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H25Cl2N5O3/c1-32-16-8-10-19(20(13-16)33-2)30(23(31)26-15-7-9-17(24)18(25)12-15)14-22-28-27-21-6-4-3-5-11-29(21)22/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,26,31) |
InChI Key |
JZVICXJPGWRFNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
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